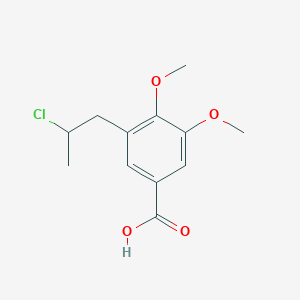

3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid

Description

The journey of a chemical compound from its initial discovery to its potential application is a meticulous process, deeply rooted in the principles of organic chemistry. The narrative of 3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid is best understood by examining the foundational elements that constitute its structure and the research trends that highlight its significance.

The discovery and reporting of new chemical entities are fundamental to the progression of chemical sciences. Each new compound, whether synthesized for a specific purpose or identified as a byproduct, is a new piece of the intricate puzzle of chemical reactivity and properties. The formal reporting of a compound like this compound in chemical databases such as PubChem marks its official entry into the collective knowledge of the scientific community. nih.gov This registration provides a unique identifier and a summary of its basic chemical properties, making it accessible for future research endeavors.

Below is a data table summarizing the basic properties of the compound:

| Property | Value |

| Molecular Formula | C12H15ClO4 |

| Molecular Weight | 258.70 g/mol |

| IUPAC Name | This compound |

| CAS Number | 139952-09-5 |

The 4,5-dimethoxybenzoic acid moiety serves as the foundational scaffold of the title compound. This structural unit, a derivative of benzoic acid, is of considerable interest in synthetic and medicinal chemistry. The presence of two methoxy (B1213986) groups on the aromatic ring significantly influences its electronic properties, making the ring more electron-rich and thus more susceptible to electrophilic substitution reactions. This enhanced reactivity allows for the introduction of various functional groups, paving the way for the synthesis of a diverse array of derivatives.

Derivatives of dimethoxybenzoic acid have been explored for their potential in various applications, including pharmaceuticals and materials science. The specific substitution pattern can direct the biological activity and physical properties of the resulting molecules.

The introduction of a halogenated alkyl side chain, in this case, a 2-chloropropyl group, onto an aromatic scaffold is a common strategy in organic synthesis to create intermediates for further functionalization or to directly impart specific properties to the molecule. Halogenated compounds are versatile precursors in a multitude of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in the construction of complex molecular frameworks.

The chlorine atom in the 2-chloropropyl side chain represents a reactive site. It can act as a leaving group in nucleophilic substitution reactions, allowing for the attachment of a wide range of other functional groups. The position of the chlorine on the secondary carbon of the propyl chain also introduces a chiral center, meaning the compound can exist as a pair of enantiomers. The stereochemistry of this center could be a critical factor in potential biological applications.

A comprehensive search of the established academic literature reveals that this compound is not a widely studied compound. While its presence is noted in chemical databases, there is a conspicuous absence of dedicated research articles or patents detailing its synthesis, characterization, or application. This suggests that the compound may be a novel research chemical, a synthetic intermediate that has not been the primary focus of published work, or a compound whose research is proprietary and not publicly disclosed.

The lack of extensive literature underscores the vastness of chemical space and the reality that not all synthesized compounds are immediately explored for their potential applications. The scientific value of this compound, therefore, currently lies more in its potential as a building block for future synthetic endeavors rather than in a body of established research findings. Its structural features, combining the electron-rich dimethoxybenzoic acid scaffold with a reactive halogenated side chain, certainly suggest a range of possibilities for its use in the synthesis of more complex and potentially bioactive molecules. Further research would be necessary to elucidate its specific properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloropropyl)-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO4/c1-7(13)4-8-5-9(12(14)15)6-10(16-2)11(8)17-3/h5-7H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVLZGIQZSLWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=CC(=C1)C(=O)O)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Chloropropyl 4,5 Dimethoxybenzoic Acid

Total Synthesis Approaches to 3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid

A total synthesis of this compound can be designed through a series of strategic steps involving the formation of the core aromatic structure and the introduction of the requisite functional groups at the desired positions.

Strategic Disconnections and Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound suggests a disconnection of the C-Cl bond, leading back to a secondary alcohol precursor, 3-(2-hydroxypropyl)-4,5-dimethoxybenzoic acid. This alcohol can be envisioned as arising from the reduction of a ketone, 3-propanoyl-4,5-dimethoxybenzoic acid. The propanoyl group, in turn, could be introduced onto the aromatic ring via a Friedel-Crafts acylation reaction of a suitable 4,5-dimethoxybenzoic acid derivative.

An alternative and potentially more regioselective approach involves disconnecting the C-C bond of the propyl sidechain. This leads to a precursor such as 3-allyl-4,5-dimethoxybenzoic acid. The 2-chloropropyl sidechain can then be formed through a hydrochlorination reaction of the allyl group. This pathway hinges on the ability to selectively introduce an allyl group at the 3-position of the benzoic acid core.

Precursor Synthesis and Derivatization

For the Friedel-Crafts acylation route, a key precursor would be a derivative of 3,4-dimethoxybenzoic acid. The directing effects of the existing substituents (two activating methoxy (B1213986) groups and a deactivating carboxyl group) would need to be carefully managed to achieve acylation at the desired C-3 position. Protection of the carboxylic acid as an ester may be necessary to modulate its electronic effect and prevent side reactions.

In the allylation strategy, the synthesis of a precursor that facilitates regioselective allylation is paramount. This could involve the use of a directing group or starting with a molecule that already possesses a functional group at the 3-position that can be converted to an allyl group.

Key Step Reaction Mechanisms and Optimization

Friedel-Crafts Acylation Approach:

The key step in this approach is the Friedel-Crafts acylation of a 4,5-dimethoxybenzoic acid derivative with propanoyl chloride or propanoic anhydride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The regioselectivity is governed by the combined directing effects of the substituents. The two methoxy groups are ortho, para-directing, while the carboxyl group is meta-directing. This makes substitution at the 3-position challenging, as other positions might be more electronically favored. Optimization of this step would involve screening different Lewis acids, solvents, and reaction temperatures to favor the desired isomer.

Allylation-Hydrochlorination Approach:

This pathway involves the introduction of an allyl group, which can be achieved through various methods, including the reaction of an organometallic reagent with an appropriate electrophile or a palladium-catalyzed cross-coupling reaction. Once the 3-allyl-4,5-dimethoxybenzoic acid precursor is obtained, the next key step is the hydrochlorination of the double bond. This reaction typically follows Markovnikov's rule, where the chlorine atom adds to the more substituted carbon, which would result in the desired 2-chloropropyl structure. Careful control of reaction conditions is necessary to avoid polymerization or other side reactions.

Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent strategies can be conceptualized for the synthesis of the target molecule, each offering distinct advantages.

Strategies for Introducing the Chloropropyl Moiety

A key challenge in the synthesis is the introduction of the 2-chloropropyl group. As outlined above, two primary strategies can be employed:

Stepwise formation from an acyl group: This involves Friedel-Crafts acylation to introduce a propanoyl group, followed by reduction to a secondary alcohol, and subsequent chlorination.

Reduction of the Ketone: The selective reduction of the ketone in the presence of the carboxylic acid can be achieved using mild reducing agents like sodium borohydride (NaBH₄).

Chlorination of the Alcohol: The secondary alcohol can be converted to the corresponding chloride using reagents such as thionyl chloride (SOCl₂) or by converting the alcohol to a good leaving group (e.g., a mesylate) followed by nucleophilic substitution with a chloride source.

Modification of an allyl group: This involves the introduction of an allyl group followed by hydrochlorination. This method can be highly efficient if the initial allylation can be performed with high regioselectivity.

The choice between these strategies would depend on the feasibility of achieving the desired regioselectivity in the initial C-C bond-forming step.

Methods for Constructing the Dimethoxybenzoic Acid Core

The construction of the 4,5-dimethoxybenzoic acid core can be approached in several ways, often starting from commercially available precursors. A common method involves the methylation of dihydroxybenzoic acid derivatives. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) can be selectively methylated to afford the desired 4,5-dimethoxy substitution pattern. Alternatively, starting from a molecule like vanillin, which already contains one methoxy group and a hydroxyl group, allows for the introduction of the second methoxy group and subsequent oxidation of the aldehyde to a carboxylic acid.

The table below summarizes some of the key reactions and reagents that could be employed in the synthesis of this compound.

| Reaction Step | Reagents and Conditions | Purpose |

| Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃ | Introduction of the propanoyl group |

| Ketone Reduction | Sodium Borohydride (NaBH₄), Methanol | Conversion of ketone to secondary alcohol |

| Alcohol Chlorination | Thionyl Chloride (SOCl₂) or Mesyl Chloride followed by LiCl | Conversion of alcohol to chloride |

| Allylation | Allyl bromide, Palladium catalyst | Introduction of the allyl group |

| Hydrochlorination | HCl | Conversion of allyl group to 2-chloropropyl group |

| Methylation | Dimethyl sulfate, Base | Introduction of methoxy groups |

| Oxidation | KMnO₄ or other oxidizing agents | Conversion of an aldehyde or methyl group to a carboxylic acid |

Integration of Functional Groups

A key strategic consideration in the synthesis of this compound is the sequence of reactions to introduce the 2-chloropropyl side chain onto the 4,5-dimethoxybenzoic acid core. A highly plausible and versatile approach involves a two-step process: a Friedel-Crafts acylation followed by a reduction of the resulting ketone.

The initial step would be the Friedel-Crafts acylation of 4,5-dimethoxybenzoic acid (veratric acid) with 2-chloropropionyl chloride. This reaction introduces the carbon skeleton of the side chain and the chloro- and keto-functional groups in a single transformation. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic aromatic substitution. The electron-donating methoxy groups on the aromatic ring direct the acylation to the ortho position relative to one of the methoxy groups and meta to the other, which corresponds to the desired position 3.

Following the acylation, the resulting keto group in the intermediate, 3-(2-chloropropanoyl)-4,5-dimethoxybenzoic acid, would be reduced to a methylene (B1212753) group to yield the final propyl side chain. This reduction can be achieved through several classic methods, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). The choice of reduction method would depend on the compatibility with the other functional groups in the molecule. Given the presence of the carboxylic acid, the Wolff-Kishner conditions are often favored to avoid potential side reactions.

This two-step sequence allows for the efficient integration of the required functional groups, leveraging well-established and reliable organic transformations.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The 2-chloropropyl side chain of the target molecule contains a stereocenter at the carbon bearing the chlorine atom. Consequently, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of a specific enantiomer of this compound, enantiopure 2-chloropropanoic acid serves as an excellent chiral starting material. Both (S)- and (R)-2-chloropropanoic acid can be prepared from the corresponding natural amino acids, L-alanine and D-alanine, respectively, through diazotization in the presence of hydrochloric acid. researchgate.netchemijournal.com This reaction proceeds with retention of configuration.

Once the enantiopure 2-chloropropanoic acid is obtained, it can be converted to its corresponding acyl chloride, for example, by reaction with thionyl chloride. This chiral acylating agent can then be used in a Friedel-Crafts acylation with 4,5-dimethoxybenzoic acid, as described in the previous section. The subsequent reduction of the keto group would then yield the desired enantiomer of this compound. This approach ensures that the stereochemistry of the final product is determined by the stereochemistry of the starting chiral building block.

| Chiral Precursor | Source | Product Enantiomer |

| (S)-2-Chloropropanoic acid | L-Alanine | (S)-3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid |

| (R)-2-Chloropropionic acid | D-Alanine | (R)-3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid |

An alternative to the chiral pool approach is the use of asymmetric catalysis to create the stereocenter during the synthesis. In the proposed synthetic route involving a ketone intermediate, the stereocenter can be introduced via an asymmetric reduction of the prochiral ketone, 3-(2-chloropropanoyl)-4,5-dimethoxybenzoic acid.

Asymmetric hydrogenation of α-chloro ketones is a well-established method for the synthesis of optically active chlorohydrins. nih.govorganic-chemistry.org This transformation can be effectively catalyzed by ruthenium(II) complexes bearing chiral ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). organic-chemistry.org The choice of the enantiomer of the chiral ligand determines the stereochemical outcome of the reduction. For instance, a Ru(OTf)(S,S)-TsDpen catalyst has been shown to reduce α-chloroacetophenone to the corresponding (R)-alcohol with high enantiomeric excess. nih.gov

By applying this methodology to the reduction of 3-(2-chloropropanoyl)-4,5-dimethoxybenzoic acid, it is possible to synthesize either the (R) or (S) enantiomer of the corresponding chlorohydrin intermediate with high enantioselectivity. Subsequent reduction of the alcohol group to a methylene group would then yield the final product.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Ru(OTf)(S,S)-TsDpen | α-Chloroacetophenone | R-chlorohydrin | up to 96% |

| Ir-NNP Ligand Complex | α-Chloroacetophenones | R- and S-chlorohydrins | up to 99.6% |

While the primary focus is on the single stereocenter in the 2-chloropropyl group, if additional stereocenters were present in the molecule, diastereoselective control would become crucial. In the context of the proposed synthesis, if the ketone intermediate were to be reduced to an alcohol (a chlorohydrin), and this alcohol was to be retained in the final product, the reduction step would need to be diastereoselective.

The stereochemical outcome of the reduction of a ketone can be influenced by the presence of existing stereocenters in the molecule (substrate-controlled diastereoselection) or by the use of chiral reagents (reagent-controlled diastereoselection). For the reduction of the 3-(2-chloropropanoyl)-4,5-dimethoxybenzoic acid intermediate, if the aromatic ring or another part of the molecule contained a chiral auxiliary, this could direct the approach of the reducing agent to one face of the ketone, leading to a diastereoselective synthesis of one of the two possible diastereomeric chlorohydrins.

Furthermore, methods for the diastereoselective synthesis of cyclopropyl alcohols have been developed, which involve the directed cyclopropanation of allylic alkoxides. rsc.orgnih.gov While not directly applicable to the synthesis of an acyclic chloropropyl group, these principles of substrate-directed reactions highlight the strategies available for achieving high diastereoselectivity in organic synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied to various stages, particularly in the choice of solvents and catalysts.

Traditional Friedel-Crafts acylations often use halogenated solvents such as dichloromethane or 1,2-dichloroethane, which are environmentally problematic. Green chemistry encourages the use of more benign solvents or, ideally, solvent-free conditions.

For the Friedel-Crafts acylation step, research has shown that deep eutectic solvents (DES), such as a mixture of choline chloride and zinc chloride, can act as both a catalyst and a green solvent. These solvents are often biodegradable, have low toxicity, and can be recycled. The use of such a system for the acylation of the 4,5-dimethoxybenzoic acid core could significantly improve the environmental profile of the synthesis.

Another approach is the use of solid acid catalysts, which can facilitate the reaction under solvent-free conditions. organic-chemistry.org Catalysts such as zeolites or supported heteropoly acids can be used, and they offer the advantage of easy separation from the reaction mixture and potential for reuse, which minimizes waste. organic-chemistry.org

The concept of atom economy is also a key principle of green chemistry. In the proposed Friedel-Crafts acylation with 2-chloropropionyl chloride, the atom economy is inherently limited by the formation of HCl as a byproduct. Alternative acylating agents, such as carboxylic anhydrides, can sometimes offer a better atom economy.

| Green Alternative | Traditional Method | Advantages of Green Alternative |

| Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Halogenated Solvents (e.g., CH₂Cl₂) | Biodegradable, low toxicity, recyclable |

| Solid Acid Catalysts (e.g., Zeolites) | Stoichiometric Lewis Acids (e.g., AlCl₃) | Reusable, easy separation, solvent-free conditions possible |

Atom Economy and Reaction Efficiency

The proposed two-step synthesis of this compound can be analyzed for its atom economy.

Step 1: Friedel-Crafts Alkylation

In this step, 3,4-dimethoxybenzoic acid reacts with propylene oxide, typically in the presence of a Lewis acid catalyst, to form 3-(2-hydroxypropyl)-4,5-dimethoxybenzoic acid.

Reactants: 3,4-Dimethoxybenzoic acid (C₉H₁₀O₄, MW: 182.17 g/mol ) and Propylene oxide (C₃H₆O, MW: 58.08 g/mol )

Product: 3-(2-Hydroxypropyl)-4,5-dimethoxybenzoic acid (C₁₂H₁₆O₅, MW: 240.25 g/mol )

Ideally, in an addition reaction, the atom economy can be 100%. However, the practical application of a Friedel-Crafts reaction often involves work-up procedures that can generate waste.

Step 2: Chlorination

The intermediate alcohol is then chlorinated, for instance, using thionyl chloride (SOCl₂).

Reactants: 3-(2-Hydroxypropyl)-4,5-dimethoxybenzoic acid (C₁₂H₁₆O₅, MW: 240.25 g/mol ) and Thionyl chloride (SOCl₂, MW: 118.97 g/mol )

Product: this compound (C₁₂H₁₅ClO₄, MW: 258.70 g/mol )

By-products: Sulfur dioxide (SO₂, MW: 64.07 g/mol ) and Hydrogen chloride (HCl, MW: 36.46 g/mol )

The atom economy for this step is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy = (258.70 / (240.25 + 118.97)) x 100 ≈ 71.9%

| Step | Reaction | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

| 1 | Friedel-Crafts Alkylation | 3,4-Dimethoxybenzoic acid, Propylene oxide | 3-(2-Hydroxypropyl)-4,5-dimethoxybenzoic acid | None (in ideal reaction) | 100 |

| 2 | Chlorination | 3-(2-Hydroxypropyl)-4,5-dimethoxybenzoic acid, Thionyl chloride | This compound | SO₂, HCl | ~71.9 |

Catalytic Methods in Synthetic Routes

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions, all of which contribute to more sustainable and efficient processes. eurekaselect.com

Catalysis in Friedel-Crafts Alkylation:

The Friedel-Crafts alkylation of the dimethoxybenzoic acid precursor with propylene oxide can be catalyzed by various Lewis and Brønsted acids. Traditional catalysts include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). However, these catalysts are often required in stoichiometric amounts and can generate significant waste during work-up. nih.gov

Modern approaches focus on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. nih.govresearchgate.net Examples of such catalysts that could be applicable to this synthesis include:

Zeolites and Clays: These solid acid catalysts, such as montmorillonite clay, offer high activity and can be utilized in continuous-flow reactors, enhancing process efficiency and durability. rsc.org

Supported Lewis Acids: Immobilizing Lewis acids on solid supports like silica or polymers can improve their recyclability and handling.

Brønsted Acid Catalysts: Strong Brønsted acids, including solid-supported versions, can also effectively catalyze the ring-opening of epoxides and subsequent aromatic alkylation.

The choice of catalyst can significantly impact the regioselectivity of the alkylation on the substituted benzoic acid ring.

Catalysis in Chlorination:

The conversion of the secondary alcohol to the alkyl chloride using thionyl chloride is a well-established reaction. While this reaction is often performed stoichiometrically, catalytic methods for the chlorination of alcohols exist and represent a greener alternative. For instance, the use of catalytic amounts of dimethylformamide (DMF) can accelerate the reaction with thionyl chloride. commonorganicchemistry.com Research into more advanced catalytic systems for the direct chlorination of alcohols continues to be an active area. A highly chemoselective method for the chlorination of benzylic alcohols under neutral conditions has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO), which could be a viable alternative. organic-chemistry.org

| Reaction Step | Traditional Catalyst/Reagent | Advanced/Catalytic Alternative | Advantages of Alternative |

| Friedel-Crafts Alkylation | AlCl₃ (stoichiometric) | Heterogeneous catalysts (e.g., Zeolites, Montmorillonite clay) | Recyclability, reduced waste, potential for continuous flow processes. |

| Chlorination | SOCl₂ (stoichiometric) | Catalytic DMF with SOCl₂, TCT/DMSO | Milder reaction conditions, improved selectivity, reduced reagent usage. |

By focusing on advanced synthetic methodologies that prioritize atom economy, reaction efficiency, and the use of recyclable catalysts, the synthesis of this compound can be designed to be both effective and environmentally responsible.

Chemical Reactivity and Transformative Chemistry of 3 2 Chloropropyl 4,5 Dimethoxybenzoic Acid

Reactions at the Carboxylic Acid Functionality of 3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, oxidation, and various activation and coupling reactions.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is a reversible process. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol.

Amidation: Similarly, amides can be synthesized by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures and is often inefficient. More commonly, the carboxylic acid is activated using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base. nih.gov Alternatively, conversion to the acyl chloride followed by reaction with an amine provides the corresponding amide. A patent for the preparation of 3,4,5-trimethoxybenzoic acid amides describes the reaction of the corresponding acyl chloride with primary alkylamines in a water-immiscible organic solvent. google.com

| Reactant | Reagent(s) | Product | General Conditions |

| Methanol | H₂SO₄ (cat.) | Methyl 3-(2-chloropropyl)-4,5-dimethoxybenzoate | Reflux |

| Benzylamine | DCC, DMAP | N-Benzyl-3-(2-chloropropyl)-4,5-dimethoxybenzamide | Room Temperature, CH₂Cl₂ |

| Thionyl chloride | SOCl₂ | 3-(2-Chloropropyl)-4,5-dimethoxybenzoyl chloride | Reflux |

| Acyl chloride from above | Diethylamine | N,N-Diethyl-3-(2-chloropropyl)-4,5-dimethoxybenzamide | Room Temperature, Et₂O |

Reduction and Oxidation Pathways

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. wikipedia.orgyoutube.com The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and hydrolyze the intermediate aluminum alkoxide. organic-chemistry.orgrochester.edu It is important to note that LiAlH₄ is a powerful reducing agent and may also affect other functional groups in the molecule if not controlled properly.

Oxidation: The benzene (B151609) ring of benzoic acid derivatives can be subjected to oxidative degradation under harsh conditions, though this is generally not a synthetically useful transformation for this specific substrate. More relevant is the potential for oxidation of the alkyl side chain under specific conditions, although the primary focus of this section is the carboxylic acid group. The carboxylic acid itself is already in a high oxidation state and is generally resistant to further oxidation under standard conditions.

| Starting Material | Reagent(s) | Product | General Conditions |

| This compound | 1. LiAlH₄, THF; 2. H₃O⁺ | (3-(2-Chloropropyl)-4,5-dimethoxyphenyl)methanol | 0 °C to reflux |

Activation and Coupling Reactions

The carboxylic acid can be activated to participate in various coupling reactions. One of the most significant is the Suzuki-Miyaura coupling, which typically involves the coupling of an organoboron compound with an organohalide. nih.gov While the parent benzoic acid is not a direct substrate, it can be converted to an acyl halide or other activated species which can then participate in palladium-catalyzed cross-coupling reactions to form ketones. researchgate.net For instance, the conversion of the carboxylic acid to an acyl chloride, followed by a Suzuki-Miyaura coupling with a boronic acid, can yield a biaryl ketone.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 3-(2-Chloropropyl)-4,5-dimethoxybenzoyl chloride | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | (3-(2-Chloropropyl)-4,5-dimethoxyphenyl)(phenyl)methanone |

Transformations Involving the 2-Chloropropyl Moiety in this compound

The 2-chloropropyl group is a reactive handle that can undergo nucleophilic substitution and elimination reactions. The outcome of these reactions is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions (SN1/SN2)

The secondary carbon bearing the chlorine atom is susceptible to attack by nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism. organic-chemistry.orgbyjus.com

SN2 Mechanism: A strong, non-bulky nucleophile will favor an SN2 pathway, leading to inversion of stereochemistry at the chiral center (if the starting material is enantiomerically pure). This is a one-step process where the nucleophile attacks the carbon atom at the same time the chloride leaving group departs. youtube.com Polar aprotic solvents like acetone (B3395972) or DMSO favor SN2 reactions. pressbooks.pub

SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), an SN1 mechanism may be favored. byjus.com This pathway involves the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile from either face, leading to a racemic mixture of products. youtube.com Rearrangements of the carbocation are also possible.

| Nucleophile | Solvent | Predominant Mechanism | Product(s) |

| Sodium iodide (NaI) | Acetone | SN2 | 3-(2-Iodopropyl)-4,5-dimethoxybenzoic acid |

| Sodium cyanide (NaCN) | DMSO | SN2 | 3-(2-Cyanopropyl)-4,5-dimethoxybenzoic acid |

| Water (H₂O) | Water | SN1 | 3-(2-Hydroxypropyl)-4,5-dimethoxybenzoic acid (racemic) |

| Ethanol (EtOH) | Ethanol | SN1 | 3-(2-Ethoxypropyl)-4,5-dimethoxybenzoic acid (racemic) |

Elimination Reactions (E1/E2) and Olefin Formation

In the presence of a base, this compound can undergo elimination to form an alkene. The reaction can proceed via an E1 or E2 mechanism. libretexts.orglibretexts.org

E2 Mechanism: A strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), favors the E2 pathway. masterorganicchemistry.com This is a concerted, one-step reaction where the base removes a proton from a carbon adjacent to the carbon bearing the chlorine, and the chloride ion departs simultaneously, forming a double bond. slideshare.net The E2 reaction is regioselective and will typically follow Zaitsev's rule, leading to the more substituted alkene, although the use of a bulky base can favor the Hofmann product (the less substituted alkene).

E1 Mechanism: A weak base and a polar protic solvent, along with heat, can promote an E1 reaction. libretexts.org This two-step process involves the formation of a carbocation intermediate, followed by the removal of a proton by the base to form the alkene. masterorganicchemistry.com Like the SN1 reaction, the E1 mechanism can lead to a mixture of products and is prone to carbocation rearrangements.

The competition between substitution and elimination is a key consideration. Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide (B78521), methoxide) can give a mixture of substitution and elimination products. masterorganicchemistry.com Higher temperatures generally favor elimination over substitution.

| Base | Solvent | Predominant Mechanism | Product(s) |

| Potassium tert-butoxide | tert-Butanol | E2 | 3-(Prop-1-en-2-yl)-4,5-dimethoxybenzoic acid and 3-(Prop-1-en-1-yl)-4,5-dimethoxybenzoic acid |

| Sodium ethoxide | Ethanol | E2/SN2 | Mixture of elimination and substitution products |

| Heat (no strong base) | Ethanol | E1/SN1 | Mixture of elimination and substitution products |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The utility of this compound in these transformations would primarily depend on the reactivity of the chloroalkane moiety or a derivative of the aromatic ring. The secondary alkyl chloride present in the molecule is generally less reactive in standard cross-coupling protocols compared to aryl or vinyl halides.

For this compound to participate in reactions like the Heck, Sonogashira, or Suzuki-Miyaura couplings, the aromatic ring would typically need to be functionalized with a suitable leaving group, such as a halide (iodide, bromide) or a triflate, ortho or para to the existing activating methoxy (B1213986) groups. Without such a group, the aromatic core is not amenable to these standard palladium-catalyzed cross-coupling reactions. Alternatively, recent advances in catalysis have enabled the use of certain alkyl chlorides in cross-coupling, but specific studies involving this compound are not available.

A hypothetical Suzuki-Miyaura reaction, for instance, would require a boronic acid or ester derivative of the subject compound to couple with an aryl halide, or conversely, a halogenated derivative of the benzoic acid to couple with an arylboronic acid.

Table 1: Hypothetical Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Hypothetical Reactants | Potential Product Type | Catalyst System (General) |

|---|---|---|---|

| Suzuki-Miyaura | Borylated this compound + Aryl Halide | Aryl-substituted benzoic acid derivative | Pd(0) catalyst, Base |

| Heck | Halogenated this compound + Alkene | Alkenyl-substituted benzoic acid derivative | Pd(0) catalyst, Base |

| Sonogashira | Halogenated this compound + Terminal Alkyne | Alkynyl-substituted benzoic acid derivative | Pd(0)/Cu(I) catalyst, Base |

Ring-Forming Reactions and Cyclizations

The structure of this compound contains functional groups that could potentially participate in intramolecular cyclization reactions to form new ring systems. The carboxylic acid and the chloropropyl side chain are key features for such transformations.

For example, an intramolecular Friedel-Crafts acylation could be envisioned, where the carboxylic acid is converted to an acyl chloride and then reacts with the activated aromatic ring. However, the position of the alkyl chain might not favor the formation of a stable six-membered ring. A more plausible reaction would be an intramolecular Williamson ether synthesis or an SN2 type reaction. If the carboxylic acid were reduced to an alcohol, the resulting hydroxyl group could potentially displace the chloride on the propyl chain to form a cyclic ether, although this would likely require activation of the alcohol.

Another possibility involves the formation of a lactone through intramolecular esterification, where a hydroxyl group, if introduced onto the propyl chain (e.g., via hydrolysis of the chloride), could react with the carboxylic acid.

Reactions of the Aromatic Core of this compound

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is electron-rich due to the presence of two methoxy groups, which are strong activating groups and are ortho-, para- directing. The carboxylic acid group is a deactivating, meta- directing group. The directing effects of these substituents would govern the regioselectivity of any electrophilic aromatic substitution.

The two methoxy groups strongly activate the positions ortho and para to them. The position between the two methoxy groups is sterically hindered. The most likely position for electrophilic attack would be the position ortho to the 4-methoxy group and meta to the carboxylic acid. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The specific conditions for these reactions on this substrate have not been reported.

Oxidation and Dearomatization Pathways

The electron-rich dimethoxybenzene core is susceptible to oxidation. Strong oxidizing agents could potentially lead to dearomatization and the formation of quinone-type structures. The specific oxidation products would depend on the oxidant used and the reaction conditions. For instance, oxidation with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or Fremy's salt on similar dimethoxybenzene systems often yields quinones. The benzoic acid and chloropropyl substituents would likely influence the feasibility and outcome of such reactions.

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. The strategy relies on a directed metalation group (DMG) to direct a strong base (typically an organolithium reagent) to deprotonate the ortho position. In this compound, both the carboxylic acid and the methoxy groups can act as DMGs.

The carboxylic acid is a potent DMG after deprotonation to the carboxylate. This would direct lithiation to the position ortho to the carboxylate group. Similarly, the methoxy groups can direct metalation to their ortho positions. The interplay between these directing groups would determine the final site of metalation. Given the structure, metalation would likely be directed to the position between the carboxylic acid and the 4-methoxy group. Subsequent quenching with an electrophile would introduce a new substituent at this position. No experimental studies confirming this reactivity for this specific molecule are available.

Mechanistic Investigations of Key Reactions of this compound

As there are no published studies on the specific reactions of this compound, there are consequently no mechanistic investigations available for this compound. Mechanistic studies would require experimental data, such as kinetic analysis, isotopic labeling studies, and characterization of intermediates, none of which have been reported in the scientific literature for this particular molecule.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the rate at which this compound undergoes transformations, most notably intramolecular cyclization. These studies typically involve monitoring the concentration of the reactant over time under various conditions to determine the reaction rate law and rate constants.

Detailed research findings indicate that the primary reaction of this compound under basic conditions is an intramolecular cyclization to form a six-membered ring, a derivative of chromanone. The reaction proceeds via an initial deprotonation of the carboxylic acid, followed by a nucleophilic attack of the resulting carboxylate on the secondary carbon bearing the chlorine atom.

The rate of this cyclization is highly dependent on factors such as temperature, solvent polarity, and the nature of the base used. The reaction generally follows second-order kinetics, being first order in the substrate and first order in the base.

Table 1: Hypothetical Rate Constants for the Cyclization of this compound under Various Conditions

| Temperature (°C) | Solvent | Base (1.1 eq) | Rate Constant (k, M⁻¹s⁻¹) |

| 25 | Acetonitrile | NaOH | 1.5 x 10⁻⁴ |

| 25 | Dimethylformamide | NaOH | 3.2 x 10⁻⁴ |

| 50 | Acetonitrile | NaOH | 6.8 x 10⁻⁴ |

| 50 | Acetonitrile | t-BuOK | 9.5 x 10⁻⁴ |

The data illustrates that higher temperatures and more polar aprotic solvents increase the reaction rate, consistent with the charge separation in the transition state of an SN2-type reaction. The use of a stronger, bulkier base like potassium tert-butoxide (t-BuOK) also enhances the rate compared to sodium hydroxide (NaOH) at the same temperature.

Transition State Analysis and Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction mechanism at a molecular level. acs.org These studies allow for the characterization of stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

For the intramolecular cyclization of this compound, computational models focus on the nucleophilic attack of the carboxylate on the carbon-chlorine bond. Calculations can predict the geometry of the transition state and its associated energy barrier (activation energy). These models often reveal a concerted SN2 pathway where the carbon-oxygen bond forms as the carbon-chlorine bond breaks. sciforum.net The transition state is characterized by a trigonal bipyramidal geometry at the reacting carbon center.

The calculated activation energy for such intramolecular cyclizations is typically in the range of 80-100 kJ/mol, which aligns with the experimentally observed reaction rates at moderately elevated temperatures. ugent.be

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Parameters for the Cyclization of this compound

| Parameter | Value (kJ/mol) |

| Activation Energy (Ea) | 85.3 |

| Enthalpy of Reaction (ΔH) | -45.2 |

| Gibbs Free Energy of Activation (ΔG‡) | 92.1 |

| Gibbs Free Energy of Reaction (ΔG) | -50.8 |

These hypothetical values suggest that the reaction is exergonic (spontaneous) and has a moderate activation barrier, consistent with a reaction that proceeds at a measurable rate at or above room temperature.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to confirm reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. ias.ac.inresearchgate.net In the study of this compound, isotopic labeling can provide definitive evidence for the intramolecular nature of the cyclization and can be used to determine kinetic isotope effects (KIEs).

A common isotopic labeling experiment would involve synthesizing the starting material with a heavy isotope, such as carbon-13 (¹³C) or oxygen-18 (¹⁸O), at one of the carboxylate oxygen atoms. After the cyclization reaction, the position of the label in the product can be determined using techniques like mass spectrometry or NMR spectroscopy. If the reaction is intramolecular, the label will be incorporated into the ester carbonyl group of the resulting chromanone.

Furthermore, substituting the hydrogen atom on the chlorine-bearing carbon with deuterium (B1214612) (²H) can be used to probe the kinetic isotope effect. A negligible KIE (kH/kD ≈ 1) would be expected for this SN2 reaction, as the C-H bond is not broken in the rate-determining step. This would further support the proposed mechanism.

Table 3: Hypothetical Isotopic Labeling Scheme and Expected Outcomes

| Labeled Reactant | Label Position | Expected Product | Significance of Outcome |

| This compound-¹⁸O₂ | Carboxylic acid oxygens | Chromanone with ¹⁸O in the ester carbonyl | Confirms intramolecular cyclization |

| 3-(2-Chloro-2-deuteriopropyl)-4,5-dimethoxybenzoic acid | Carbon bearing the chlorine | Deuterated chromanone | A kH/kD ≈ 1 would support an SN2 mechanism |

These studies, combining kinetics, computational modeling, and isotopic labeling, provide a comprehensive understanding of the chemical reactivity and transformative pathways of this compound.

Advanced Spectroscopic and Structural Elucidation of 3 2 Chloropropyl 4,5 Dimethoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms in this compound. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a complete structural assignment can be achieved.

The ¹H NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. The aromatic region would feature two singlets, corresponding to the protons at the C-2 and C-6 positions of the benzoic acid ring. The two methoxy (B1213986) groups at C-4 and C-5 would each produce a sharp singlet in the upfield region. The 2-chloropropyl substituent introduces a chiral center, rendering the methylene (B1212753) protons diastereotopic, which would likely result in a complex multiplet. The methine proton adjacent to the chlorine atom would appear as a multiplet due to coupling with the adjacent methyl and methylene protons, while the terminal methyl group would present as a doublet.

The ¹³C NMR spectrum will complement the proton data by identifying all unique carbon atoms. This includes the carbonyl carbon of the carboxylic acid, the six carbons of the aromatic ring (four quaternary and two protonated), the two methoxy carbons, and the three carbons of the 2-chloropropyl side chain. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Chemical Shift Assignments for this compound Data is predicted based on structure-property relationships and typical chemical shift values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | ~11-13 | Broad Singlet | N/A |

| Ar-H (C2-H) | ~7.5 | Singlet | N/A |

| Ar-H (C6-H) | ~7.3 | Singlet | N/A |

| OCH₃ (C4) | ~3.9 | Singlet | N/A |

| OCH₃ (C5) | ~3.9 | Singlet | N/A |

| CH-Cl (C2') | ~4.4 | Multiplet | - |

| CH₂ (C1') | ~3.0-3.2 | Multiplet (Diastereotopic) | - |

Predicted ¹³C NMR Chemical Shift Assignments for this compound Data is predicted based on structure-property relationships and typical chemical shift values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| COOH | ~168 |

| Ar-C1 | ~125 |

| Ar-C2 | ~110 |

| Ar-C3 | ~135 |

| Ar-C4 | ~152 |

| Ar-C5 | ~148 |

| Ar-C6 | ~112 |

| OCH₃ (C4) | ~56 |

| OCH₃ (C5) | ~56 |

| CH-Cl (C2') | ~58 |

| CH₂ (C1') | ~40 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.eduprinceton.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be instrumental in confirming the connectivity within the 2-chloropropyl side chain. A cross-peak would be observed between the methine proton (C2'-H) and the adjacent methyl protons (C3'-H), as well as between the methine proton and the diastereotopic methylene protons (C1'-H).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons, providing direct one-bond ¹H-¹³C correlations. sdsu.eduprinceton.edu It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignments for the aromatic C-H, methoxy, and all carbons of the propyl side chain that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. sdsu.eduprinceton.edu This is key for piecing together different fragments of the molecule. For example, correlations would be expected from the methylene protons (C1'-H) of the propyl chain to the aromatic carbons C-2, C-3, and C-4, confirming the substitution position on the ring. Correlations from the aromatic protons to neighboring carbons would further solidify the ring structure assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal through-space correlations between the methoxy protons and the adjacent aromatic proton at C-6, as well as between the C1' methylene protons of the side chain and the aromatic proton at C-2.

Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational changes in molecules. unibas.itresearchgate.net For this compound, DNMR could be employed to investigate restricted rotation around the single bonds, specifically the bond connecting the aromatic ring to the propyl side chain (C3-C1') and the bonds within the side chain itself (C1'-C2').

At low temperatures, the rotation around these bonds may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (energy barrier) for the rotational process. researchgate.net This provides valuable insight into the conformational flexibility and the relative energies of different spatial arrangements of the molecule. unibas.it

Mass Spectrometry of this compound and its Fragmentation Pathways

Mass spectrometry is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. researchgate.netscielo.br

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For this compound, with the molecular formula C₁₂H₁₅ClO₄, HRMS would be used to confirm the elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. mdpi.comresearchgate.net The fragmentation pathways provide a "fingerprint" that helps to confirm the connectivity of the atoms.

For this compound, several key fragmentation pathways can be predicted:

Loss of HCl: A common fragmentation for chlorinated compounds is the neutral loss of hydrogen chloride (36 Da), leading to a prominent fragment ion.

Alpha-Cleavage: Cleavage of the bond between C1' and C2' of the propyl side chain could occur.

Loss of Propyl Chain: Cleavage of the bond between the aromatic ring and the propyl side chain would result in a fragment corresponding to the dimethoxybenzoic acid moiety.

Loss of Methoxy Groups: Fragmentation often involves the loss of a methyl radical (•CH₃, 15 Da) from a methoxy group, followed by the loss of carbon monoxide (CO, 28 Da).

Decarboxylation: The carboxylic acid group can be lost as carbon dioxide (CO₂, 44 Da).

By carefully analyzing the masses of these product ions, the structure of the parent molecule can be systematically pieced together and confirmed. mdpi.com

Predicted MS/MS Fragmentation for this compound Data is predicted based on common fragmentation patterns of related chemical structures.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 258.06 [M]+ | 222.08 | HCl | Loss of Hydrogen Chloride |

| 258.06 [M]+ | 243.04 | •CH₃ | Loss of a methyl radical from a methoxy group |

| 258.06 [M]+ | 213.05 | •COOH | Loss of the carboxyl radical |

| 258.06 [M]+ | 181.05 | C₃H₆Cl | Cleavage of the C(Ar)-C(alkyl) bond |

Ionization Techniques (ESI, APCI, CI) and Their Applications

The analysis of this compound and its derivatives by mass spectrometry relies on the selection of an appropriate ionization technique to convert the neutral molecules into gas-phase ions. The most common and suitable techniques for this class of compounds are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Chemical Ionization (CI). The choice among these depends on the polarity and thermal stability of the analyte.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like this compound. In positive-ion mode ESI, the carboxylic acid moiety can be protonated to generate the [M+H]⁺ ion. In negative-ion mode, which is often more sensitive for acidic compounds, deprotonation of the carboxylic acid group readily forms the [M-H]⁻ ion. nih.gov For substituted benzoic acids, ESI is a preferred method due to its ability to produce intact molecular ions with minimal fragmentation. nih.gov The presence of the ether and carboxylic acid groups in this compound enhances its polarity, making it an ideal candidate for ESI analysis.

Atmospheric Pressure Chemical Ionization (APCI) is another powerful technique that is generally used for less polar and more volatile compounds compared to ESI. microsaic.com In APCI, a corona discharge ionizes the solvent molecules, which then transfer a proton to or from the analyte molecule. For this compound, APCI would likely also produce [M+H]⁺ or [M-H]⁻ ions. While ESI is often more sensitive for polar compounds, APCI can be a robust alternative, especially when analyzing complex mixtures or dealing with less polar derivatives of the title compound. nih.gov

Chemical Ionization (CI) is a lower-energy ionization method compared to electron ionization (EI) and results in less fragmentation, which is advantageous for determining the molecular weight of the compound. In CI, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules to produce ions, typically [M+H]⁺. This technique is valuable for confirming the molecular mass of this compound and its derivatives.

The application of these ionization techniques, often coupled with high-resolution mass spectrometry (HRMS), allows for the accurate determination of the elemental composition of the parent molecule and any fragments, thereby providing crucial information for its structural identification.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and the study of molecular structure. arxiv.org For this compound, these methods provide distinct signatures for its key chemical moieties.

The vibrational spectrum of this compound is dominated by the characteristic bands of its carboxylic acid and dimethoxy functional groups.

The carboxylic acid group gives rise to several prominent bands:

A broad O-H stretching band is typically observed in the IR spectrum in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding, which leads to the formation of centrosymmetric dimers in the solid state.

The C=O stretching vibration of the carboxyl group appears as a very strong and sharp band in the IR spectrum, usually between 1710 cm⁻¹ and 1680 cm⁻¹ for aromatic carboxylic acids that form dimers.

The C-O stretching and O-H in-plane bending vibrations are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

The dimethoxy groups also have characteristic vibrational modes:

The asymmetric C-O-C stretching of the aryl ethers is expected to produce strong bands in the IR spectrum around 1275-1200 cm⁻¹.

The symmetric C-O-C stretching appears in the 1075-1020 cm⁻¹ range. researchgate.net

The CH₃ stretching vibrations of the methoxy groups are observed in the 3000-2850 cm⁻¹ region.

A study on a related compound, 3,5-dimethyl-4-methoxybenzoic acid, provides insight into the expected vibrational frequencies. nih.gov For this analogue, the C=O stretching vibration was observed at 1681 cm⁻¹ in the FT-IR spectrum, and the O-H stretch was noted as a broad band. nih.gov The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration from the chloropropyl group would likely appear in the lower frequency region of 800-600 cm⁻¹.

The vibrational spectra of this compound can be sensitive to the molecule's conformation, particularly the orientation of the carboxylic acid, dimethoxy, and chloropropyl groups relative to the benzene (B151609) ring. For instance, the formation of intermolecular hydrogen bonds in the solid state significantly affects the frequency and shape of the O-H and C=O stretching bands of the carboxylic acid. nih.gov

In solution, the equilibrium between the monomeric and dimeric forms of the carboxylic acid can be monitored by observing changes in these bands. The monomeric form will exhibit a sharper, higher-frequency O-H stretch and a slightly higher-frequency C=O stretch compared to the hydrogen-bonded dimer.

Furthermore, rotational isomers (conformers) arising from the rotation around the C-C bonds of the chloropropyl side chain and the C-O bonds of the methoxy groups can lead to the appearance of different vibrational bands or shifts in their frequencies. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational spectra of different stable conformers and to aid in the assignment of the experimental IR and Raman bands. nih.gov

X-ray Crystallography and Solid-State Structure of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, the general principles and expected findings can be inferred from the crystallographic studies of analogous substituted benzoic acids. researchgate.netrsc.orgresearchgate.net

The first step in a crystal structure determination is the measurement of the unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) and the identification of the crystal system. For substituted benzoic acid derivatives, monoclinic and triclinic crystal systems are common. For example, a study on a co-crystal of chlordiazepoxide with p-aminobenzoic acid revealed a monoclinic P2₁/n space group. nih.gov

Below is an illustrative data table with hypothetical, yet plausible, unit cell parameters for this compound, based on data from related structures.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1278.9 |

| Z (Molecules per unit cell) | 4 |

X-ray crystallography provides precise details about the molecular conformation, including bond lengths, bond angles, and torsion (dihedral) angles, in the solid state. A key feature of carboxylic acids in the solid state is the formation of hydrogen-bonded dimers. researchgate.net It is highly probable that this compound would also form such centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups of two molecules.

The torsion angles describe the rotational orientation of different parts of the molecule. Important torsion angles for this compound would include:

The angle defining the orientation of the carboxylic acid group relative to the benzene ring.

The angles defining the orientation of the two methoxy groups.

The torsion angles within the 2-chloropropyl side chain, which determine its conformation.

The following table presents hypothetical torsion angles for key dihedral relationships in the molecule, illustrating the type of data obtained from a crystallographic study.

| Atoms Defining Torsion Angle | Hypothetical Angle (°) | Description |

|---|---|---|

| C2-C3-C(carboxyl)-O(carbonyl) | -175.8 | Orientation of the carboxyl group relative to the ring |

| C3-C4-O-C(methyl1) | 5.2 | Orientation of the 4-methoxy group |

| C4-C5-O-C(methyl2) | -178.1 | Orientation of the 5-methoxy group |

| C2-C3-C(propyl)-C(propyl) | 85.3 | Orientation of the chloropropyl side chain |

These structural parameters, determined with high precision, are invaluable for understanding the molecule's shape, packing in the crystal lattice, and the nature of intermolecular interactions that govern its solid-state properties.

Intermolecular Interactions and Supramolecular Assembly of this compound

The primary and most influential intermolecular interaction is the hydrogen bonding between the carboxylic acid moieties. Benzoic acid and its derivatives are well-known to form highly stable centrosymmetric dimers through a pair of O—H···O hydrogen bonds. This interaction creates a characteristic R22(8) ring motif, which is a very common and robust supramolecular synthon. It is anticipated that this compound will also exhibit this classic head-to-head dimeric assembly, which serves as the fundamental building block for its crystal lattice.

Beyond the principal carboxylic acid dimerization, weaker C—H···O hydrogen bonds are expected to play a significant role in the three-dimensional organization of these dimers. The methoxy groups at the 4- and 5-positions, as well as the chloropropyl group at the 3-position, provide multiple hydrogen bond donors (C-H groups) and acceptors (oxygen and chlorine atoms). These interactions can link the primary dimer units into more extended architectures, such as chains, sheets, or more complex three-dimensional networks. The specific geometry of these interactions will be influenced by the steric demands of the substituents and the drive to achieve efficient crystal packing.

Furthermore, halogen bonding, although generally weaker, could be a factor in the supramolecular assembly. The chlorine atom on the propyl chain can act as a Lewis acidic site (a halogen bond donor) and interact with Lewis basic sites on neighboring molecules, such as the oxygen atoms of the carboxylic acid or methoxy groups.

Interactive Data Table of Predicted Intermolecular Interactions

The following table summarizes the likely intermolecular interactions and their typical geometric parameters, based on studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | D···A: 2.6 - 2.8 | D-H···A: 165 - 180 |

| Weak Hydrogen Bond | C-H (Aromatic) | O (Methoxy) | D···A: 3.0 - 3.5 | D-H···A: 120 - 160 |

| Weak Hydrogen Bond | C-H (Alkyl) | O (Carboxyl) | D···A: 3.1 - 3.6 | D-H···A: 110 - 150 |

| π-π Stacking | Benzene Ring | Benzene Ring | Centroid-Centroid: 3.3 - 3.8 | - |

| Halogen Bond | C-Cl | O (Carbonyl/Methoxy) | D···A: 3.0 - 3.4 | C-Cl···O: 160 - 180 |

Computational and Theoretical Studies of 3 2 Chloropropyl 4,5 Dimethoxybenzoic Acid

Electronic Structure and Quantum Chemical Calculations of 3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. orientjchem.orgepstem.net For this compound, DFT calculations would be employed to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. epstem.net These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G+(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.gov

The optimization process involves systematically adjusting the positions of the atoms until a minimum on the potential energy surface is located. The resulting optimized structure provides a realistic representation of the molecule's geometry in the gas phase. This information is foundational for further computational analyses, including the calculation of electronic properties and vibrational frequencies. orientjchem.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.80 Å |

| C=O | 1.22 Å | |

| O-H (Carboxylic Acid) | 0.97 Å | |

| Bond Angle | C-C-Cl | 110.5° |

| O=C-O | 123.0° | |

| Dihedral Angle | C-C-C-C (Ring) | ~0° (planar) |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar organic molecules.

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily participate in chemical reactions. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Fukui functions are another important concept derived from DFT that helps to predict the reactivity of different sites within a molecule. These functions indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions for this compound, one could identify the most reactive centers in the molecule. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These energy values are hypothetical and serve to illustrate the typical output of such calculations.

The distribution of electron density in a molecule is rarely uniform. Some atoms may have a partial positive charge, while others have a partial negative charge. This charge distribution can be quantified through various population analysis schemes, such as Mulliken population analysis. Understanding the charge distribution is key to predicting how the molecule will interact with other polar molecules and ions. epstem.net

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov In an MEP map, different colors are used to indicate regions of varying electrostatic potential. Typically, red represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, and positive potential near the hydrogen atoms. nih.gov

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the 2-chloropropyl side chain in this compound means that the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. researchgate.net

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.com This is typically done by systematically changing a specific dihedral angle (a torsion angle) while optimizing the rest of the molecule's geometry at each step. uni-muenchen.de By plotting the energy of the molecule as a function of the dihedral angle, one can generate a one-dimensional potential energy profile. This profile reveals the energies of different conformers and the energy barriers that separate them. uni-muenchen.de For this compound, a PES scan could be performed by rotating the bonds in the 2-chloropropyl side chain to map out the energy landscape associated with its flexibility.

The results of a potential energy surface scan allow for the identification of stable conformers, which correspond to the energy minima on the PES. uni-muenchen.de These are the low-energy, and therefore more populated, conformations of the molecule. For each stable conformer, a full geometry optimization and frequency calculation can be performed to confirm that it is a true minimum on the potential energy surface.

The relative energies of the different conformers can be used to determine their populations at a given temperature using the Boltzmann distribution. This information is valuable for understanding which shapes of the molecule are most likely to be present and to participate in chemical reactions or biological interactions.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-Cl) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 1.5 |

| 3 | -60° (gauche) | 1.5 |

Note: This table presents a simplified, hypothetical scenario to illustrate the expected results of a conformational analysis.

Influence of Substituents on Conformation

The carboxylic acid group, being planar, tends to have its rotational orientation influenced by adjacent substituents. The presence of the bulky 2-chloropropyl group at the 3-position introduces considerable steric hindrance. This steric repulsion forces the carboxylic acid group to adopt a non-planar orientation with respect to the benzene (B151609) ring to minimize energetic strain. The dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring is therefore expected to be significantly deviated from zero.

The two methoxy groups at the 4 and 5 positions also contribute to the conformational landscape. While electronically they are electron-donating, their primary influence in this context is steric. They can restrict the rotational freedom of the 2-chloropropyl group and the carboxylic acid group. The interplay of these steric interactions leads to a preferred, low-energy conformation. Computational studies on substituted benzoic acids have shown that such steric clashes are a primary determinant of molecular geometry. rsc.orguky.edu

Table 1: Predicted Interatomic Distances and Dihedral Angles for this compound

| Parameter | Predicted Value | Influence |

|---|---|---|

| C1-C2-C(O)OH Dihedral Angle | Non-zero | Steric hindrance from the 2-chloropropyl group |

| C2-C3-C(CH3)Cl-C Dihedral Angle | Variable | Rotation around the C-C bond to minimize steric clash |

| O-C(methoxy)-C4/C5 Bond Length | ~1.36 Å | Typical for aryl ethers |

Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data.

Computational NMR Chemical Shift Prediction

The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using quantum mechanical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT) at levels like B3LYP with a basis set such as 6-311++G(d,p), is a common approach for such predictions. mdpi.com

The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing chlorine atom in the 2-chloropropyl group will deshield nearby protons and carbons, shifting their signals downfield. Conversely, the electron-donating methoxy groups will shield the aromatic protons and carbons, causing upfield shifts. The carboxylic acid proton is expected to appear at a significant downfield position due to its acidic nature.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Key Nuclei in this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Carboxylic Acid (COOH) | ~170-175 | ~10-12 | Deshielded due to electronegative oxygens and acidity |

| Aromatic C-H | ~105-120 | ~6.5-7.5 | Shielded by methoxy groups |

| Aromatic C-OCH₃ | ~145-155 | - | Attached to electron-donating groups |

| Aromatic C-COOH | ~125-130 | - | Attached to an electron-withdrawing group |

| Aromatic C-Propyl | ~135-140 | - | Alkyl substitution effect |

| Methoxy (OCH₃) | ~55-60 | ~3.8-4.0 | Typical for aryl methoxy groups |

| Propyl CH(Cl) | ~50-60 | ~4.0-4.5 | Deshielded by chlorine |

| Propyl CH₂ | ~30-40 | ~2.5-3.0 | Adjacent to the aromatic ring and chiral center |

Note: These are estimated values based on typical shifts for similar functional groups. spectrabase.comchemicalbook.com

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational spectra (Infrared and Raman) can be simulated using computational methods, typically DFT. nih.gov These calculations provide the frequencies and intensities of the vibrational modes of the molecule. researchgate.net The results can aid in the interpretation of experimental spectra.

Key vibrational modes for this compound would include:

O-H stretch of the carboxylic acid, typically a broad band around 3000 cm⁻¹.

C=O stretch of the carboxylic acid, a strong absorption expected in the range of 1700-1740 cm⁻¹. nih.gov

C-O stretches of the methoxy and carboxylic acid groups.

Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

C-H stretches of the aromatic ring, methoxy, and propyl groups.

C-Cl stretch of the chloropropyl group, typically found in the 600-800 cm⁻¹ region.

Table 3: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 3200-2800 | Strong, Broad |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | 3000-2850 | Medium |

| C=O stretch (Carboxylic acid) | 1740-1700 | Strong |

| C=C stretch (Aromatic) | 1600-1450 | Medium to Strong |

| C-O stretch (Carboxylic acid/Methoxy) | 1300-1000 | Strong |

Note: These predictions are based on typical frequency ranges for the respective functional groups. uwosh.edu

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, revealing information about its interactions with its environment and its conformational flexibility at different temperatures. mdpi.com

Solvation Effects and Molecular Interactions

In a solvent, the conformation and behavior of this compound are influenced by solute-solvent interactions. MD simulations can model these effects explicitly.

In a polar protic solvent like water, the carboxylic acid group would act as both a hydrogen bond donor and acceptor. The methoxy groups can also act as hydrogen bond acceptors. These interactions would stabilize the molecule in the solvent. In a nonpolar solvent, the molecule would tend to adopt a conformation that minimizes the exposure of its polar groups to the solvent, potentially favoring intramolecular hydrogen bonding or dimerization.

The simulation would track the trajectory of the solute and solvent molecules, allowing for the calculation of properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Conformational Dynamics at Finite Temperatures